4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Naphthylthio Group: The naphthylthio group can be attached through a nucleophilic substitution reaction, where a naphthylthiol reacts with a suitable leaving group on the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the isoxazole ring, leading to dechlorination or ring opening.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or ring-opened derivatives.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthylthio group and isoxazole ring are likely involved in binding interactions, while the chloro group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one: Similar structure but with a phenyl group instead of a naphthyl group.
5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
4-Bromo-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one: Contains a bromo group instead of a chloro group.
Uniqueness
4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one is unique due to the combination of its chloro group, naphthylthio group, and isoxazole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89661-18-7 |
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Molecular Formula |
C14H10ClNO2S |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
4-chloro-5-(naphthalen-2-ylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C14H10ClNO2S/c15-13-12(18-16-14(13)17)8-19-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,16,17) |
InChI Key |
BQHUAMYYQFUZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC3=C(C(=O)NO3)Cl |
Origin of Product |
United States |
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